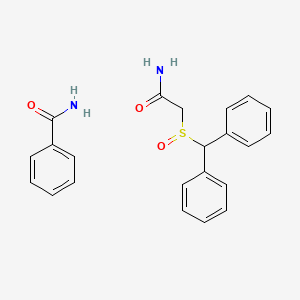

Benzamide;2-benzhydrylsulfinylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

922167-00-8 |

|---|---|

Molecular Formula |

C22H22N2O3S |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

benzamide;2-benzhydrylsulfinylacetamide |

InChI |

InChI=1S/C15H15NO2S.C7H7NO/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;8-7(9)6-4-2-1-3-5-6/h1-10,15H,11H2,(H2,16,17);1-5H,(H2,8,9) |

InChI Key |

PTBUGOUPZFSQNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N.C1=CC=C(C=C1)C(=O)N |

Origin of Product |

United States |

Nomenclature and Chemical Identity Context

Contextualization within Sulfinylacetamides and Benzamide (B126) Derivatives

Sulfinylacetamides: This class of organic compounds is characterized by the presence of a sulfinyl group (a sulfur atom double-bonded to an oxygen atom, S=O) attached to an acetamide (B32628) moiety (-CH2C(=O)NH2). The core structure imparts specific chemical properties to these molecules. Research into sulfinylacetamide analogues has been conducted to explore their structure-activity relationships. nih.govresearchgate.net

Benzamide Derivatives: Benzamides are a broad class of chemical compounds that are structurally derived from benzoic acid. wikipedia.org They contain a benzamide functional group, which consists of a benzene ring attached to an amide group (-C(=O)NH2). pharmaguideline.com This core structure is a versatile scaffold in medicinal chemistry, and its derivatives exhibit a wide range of pharmacological activities. drugbank.com The properties and functions of benzamide derivatives can be extensively modified by adding different substituents to the benzene ring or the amide nitrogen. nih.govcyberleninka.ru While 2-benzhydrylsulfinylacetamide contains an amide group, it is technically an acetamide derivative rather than a direct benzamide derivative, as the amide functional group is not directly attached to a benzene ring.

Nomenclatural Aspects and Structural Relationship to 2-benzhydrylsulfinylacetamide (Modafinil)

The compound 2-benzhydrylsulfinylacetamide is widely known by its non-proprietary name, Modafinil (B37608). nih.gov An analysis of its systematic name, 2-[(diphenylmethyl)sulfinyl]acetamide, elucidates its molecular structure:

Acetamide: This forms the backbone of the molecule, featuring a carbonyl group bonded to a nitrogen atom and a methyl group.

Sulfinyl: This indicates the presence of a sulfoxide (B87167) functional group (S=O).

Diphenylmethyl (or benzhydryl): This describes a group where a single carbon atom is attached to two phenyl rings.

2-: This number signifies that the (diphenylmethyl)sulfinyl group is attached to the second carbon of the acetamide backbone.

Modafinil is a unique dopamine (B1211576) uptake inhibitor that binds to the dopamine transporter (DAT). nih.gov Its structure has been the basis for the synthesis of novel analogues to investigate the structural requirements for its binding activity. nih.govnih.gov These studies involve modifications such as substituting the diphenyl rings or adding substituents to the terminal amide nitrogen. nih.govresearchgate.net The synthesis of 2-benzhydrylsulfinylacetamide can be achieved through the oxidation of a precursor, benzhydrylthioacetamide. google.com

Table 1: Chemical Identity of 2-benzhydrylsulfinylacetamide (Modafinil)

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(benzhydrylsulfinyl)acetamide |

| Other Names | 2-[(Diphenylmethyl)sulfinyl]acetamide; Modafinil |

| CAS Number | 68693-11-8 |

| Molecular Formula | C15H15NO2S |

| Molar Mass | 273.35 g/mol |

Table 2: Compounds Mentioned in this Article

| Compound Name | Molecular Formula |

|---|---|

| 2-benzhydrylsulfinylacetamide | C15H15NO2S |

| Benzamide | C7H7NO |

| Benzoic Acid | C7H6O2 |

| Benzhydrylthioacetamide | C15H15NOS |

| Metoclopramide | C14H22ClN3O2 |

| Sulpiride | C15H23N3O4S |

| Tiapride | C15H24N2O4S |

Synthetic Methodologies and Chemical Synthesis

Historical Development of Synthetic Routes for 2-benzhydrylsulfinylacetamide and Analogues

The initial synthetic routes established the fundamental chemical transformations required to construct the 2-benzhydrylsulfinylacetamide scaffold. These early methods laid the groundwork for future refinements and optimizations.

Early Amidation and Oxidation Pathways

The foundational synthesis of racemic 2-benzhydrylsulfinylacetamide, first disclosed by Lafon in the 1970s, established a multi-step sequence that has been the basis for many subsequent variations. researchgate.netmdpi.com The archetypal pathway begins with the preparation of a key intermediate, 2-(benzhydrylthio)acetic acid. This is typically achieved by reacting benzhydrol (diphenylmethanol) with thioglycolic acid, often in the presence of a strong acid like trifluoroacetic acid (TFA). researchgate.netnih.govnih.gov

Once the 2-(benzhydrylthio)acetic acid intermediate is formed, the next critical step is amidation to introduce the primary amide group. Early methods involved converting the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride, which was then treated with ammonium (B1175870) hydroxide (B78521) to form the corresponding thioacetamide, 2-(benzhydrylthio)acetamide. researchgate.net

The final and defining step is the oxidation of the sulfide (B99878) (thioether) to a sulfoxide (B87167). A common and straightforward method for this transformation is the use of hydrogen peroxide (H₂O₂) in a solvent such as glacial acetic acid. researchgate.netnih.gov This oxidation converts 2-(benzhydrylthio)acetamide into 2-benzhydrylsulfinylacetamide. researchgate.net An alternative early approach involved the reaction of benzhydryl alcohol with thiourea (B124793) under acidic conditions, followed by hydrolysis and reaction with chloroacetamide, and subsequent oxidation. google.com

Evolution of Reaction Conditions and Precursors in Benzhydrylsulfinylacetamide Synthesis

While the core precursors like benzhydrol and a two-carbon sulfur-containing synthon have remained central, the reagents and conditions for their assembly have significantly evolved. researchgate.net The initial amidation, which used harsh reagents like thionyl chloride, was later improved by employing milder and more efficient peptide coupling agents. researchgate.netnih.gov For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxybenzotriazole (HOBt) allowed for the direct coupling of 2-(benzhydrylthio)acetic acid with an amine (ammonia or a primary amine for analogues) at room temperature, offering better control and avoiding the formation of aggressive byproducts. nih.gov

The oxidation step has also been a major focus of development. While H₂O₂ in acetic acid is effective for producing the racemate, significant efforts have been directed towards enantioselective oxidation to produce specific enantiomers, such as (R)-2-benzhydrylsulfinylacetamide (armodafinil). portico.orgwikipedia.org This led to the exploration of asymmetric oxidation methods, including the use of chiral oxaziridines or metal-chiral ligand complexes, like the Kagan-Sharpless type oxidation using a titanium isopropoxide/diethyl tartrate complex with an oxidant like cumene (B47948) hydroperoxide. portico.orggoogle.comgoogle.com Microbial oxidation has also been explored as a viable route. nih.gov

Table 1: Evolution of Synthetic Conditions for 2-benzhydrylsulfinylacetamide

| Synthetic Step | Early Methods | Evolved Methods | Key Advantages of Evolved Methods |

|---|---|---|---|

| Thioether Formation | Benzhydrol + Thioglycolic Acid in TFA researchgate.netnih.gov | Benzhydrol + Thiourea under acidic conditions google.com | Avoids use of foul-smelling thioglycolic acid. |

| Amidation | 1. Thionyl Chloride 2. Ammonium Hydroxide researchgate.net | Direct coupling with EDC/HOBt nih.gov | Milder conditions, higher efficiency, fewer side reactions. | | Oxidation (Racemic) | H₂O₂ in Acetic Acid researchgate.netnih.gov | H₂O₂ in Acetic Acid (remains common) mdpi.com | Simple, inexpensive, and effective for racemic synthesis. | | Oxidation (Enantioselective) | Not a primary focus of earliest routes. | Metal-chiral complexes (e.g., Ti(OiPr)₄/DET) with cumene hydroperoxide. google.com | Access to single enantiomers with high enantiomeric excess. |

Contemporary and Optimized Synthetic Strategies for Benzamide (B126); 2-benzhydrylsulfinylacetamide Related Compounds

Modern synthetic chemistry emphasizes efficiency, cost-effectiveness, and sustainability. These principles have driven the development of advanced strategies for synthesizing 2-benzhydrylsulfinylacetamide and its derivatives.

One-Pot Synthesis Approaches

To streamline the manufacturing process, reduce waste, and lower costs, significant research has focused on developing "one-pot" syntheses. These procedures combine multiple reaction steps into a single sequence without the need to isolate and purify intermediate compounds.

A notable one-pot method involves reacting benzhydryl alcohol with thiourea in an acidic medium. google.com Following this, the reaction mixture is treated with a base, and chloroacetamide (or a derivative) is added to form the 2-(benzhydrylthio)acetamide intermediate. google.com Crucially, this intermediate is not isolated; instead, an oxidizing agent like hydrogen peroxide is added directly to the same reaction vessel to yield the final 2-benzhydrylsulfinylacetamide product. google.com This approach significantly simplifies the production process by minimizing handling and purification steps. google.com Another one-pot parallel synthesis method has been developed that starts from thiourea and combines alkylation and subsequent oxidation steps efficiently. researchgate.net

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles aims to make chemical manufacturing more environmentally benign. For the synthesis of 2-benzhydrylsulfinylacetamide, this has manifested in several key improvements.

One major advance is the replacement of strong, corrosive, and non-recyclable acids like TFA with recyclable heterogeneous catalysts. rsc.orgwordpress.com For example, the direct reaction of benzhydrol and 2-mercaptoacetamide (B1265388) has been achieved using Nafion-H, a solid-supported superacid, which can be easily recovered and reused. rsc.orgwordpress.com

The use of hydrogen peroxide as the oxidant is itself a hallmark of green chemistry, as its only byproduct is water. mdpi.com Further green optimizations have focused on the catalytic systems for oxidation. Organocatalyzed sulfoxidation, using chiral catalysts like BINOL-phosphates with H₂O₂, represents a move away from potentially toxic heavy metals. mdpi.com

Table 2: Green Chemistry Approaches to 2-benzhydrylsulfinylacetamide Synthesis

| Green Principle | Implementation | Example | Benefit |

|---|---|---|---|

| Catalysis | Use of recyclable heterogeneous catalysts. | Nafion-H for coupling benzhydrol and 2-mercaptoacetamide. rsc.orgwordpress.com | Reduced acid waste, catalyst reusability. |

| Benign Oxidants | Use of H₂O₂. | Organocatalyzed or iron-catalyzed sulfoxidation with H₂O₂. mdpi.com | Water is the only byproduct. |

| Atom Economy | One-pot synthesis. | Reaction of benzhydryl alcohol, thiourea, and chloroacetamide followed by in-situ oxidation. google.com | Fewer steps, less solvent waste, higher throughput. |

| Process Intensification | Continuous flow chemistry. | Multi-step synthesis in a concatenated flow reactor. rsc.org | Improved safety, higher efficiency, lower E-factor. |

Derivatization Strategies for Benzamide and Sulfinylacetamide Moieties

To investigate structure-activity relationships (SAR) and develop analogues with potentially different properties, extensive derivatization of both the benzamide and the core sulfinylacetamide structure has been performed. nih.govnih.govresearchgate.net

Modification of the benzamide portion typically involves synthesizing N-substituted derivatives. This is often accomplished by replacing ammonia (B1221849) with primary or secondary amines during the amidation step. nih.gov For example, reacting the activated 2-(benzhydrylthio)acetic acid intermediate with various substituted anilines yields N-aryl derivatives. nih.gov Similarly, N-alkyl groups can be introduced. nih.gov These modifications have been crucial in exploring how substituents on the amide nitrogen affect the molecule's biological activity. nih.govresearchgate.net

Derivatization of the sulfinylacetamide moiety can involve several strategies. One common approach is to alter the oxidation state of the sulfur atom, either by reducing the sulfoxide back to a thioether or oxidizing it further to a sulfone. nih.govresearchgate.net Another significant modification is the alteration or replacement of the amide group itself. For instance, reduction of the amide carbonyl group, often using reducing agents like borane (B79455) or lithium aluminum hydride, yields the corresponding thioethanamine or sulfinylethanamine analogues. nih.gov Additionally, substitutions have been made on the diphenyl rings, such as adding halogen or trifluoromethyl groups, to create a wide range of analogues for SAR studies. nih.govnih.gov

Table 3: Examples of Derivatization of the Benzamide and Sulfinylacetamide Moieties

| Moiety | Derivatization Strategy | Example Reagents/Products | Reference |

|---|---|---|---|

| Benzamide (Amide N) | N-Alkylation | Reaction with N-alkyl chloroacetamides or direct amidation with primary alkylamines. | nih.gov |

| N-Arylation | Amidation with substituted anilines using EDC/HOBt. | nih.gov | |

| N-Cyclic Amines | Amidation with morpholine (B109124) or piperidine (B6355638). | google.com | |

| Sulfinylacetamide (Core) | Sulfur Oxidation State | Reduction to thioether; Oxidation to sulfone (e.g., with H₂O₂-(NH₄)₂MoO₄). | nih.govresearchgate.net |

| Amide Reduction | Reduction to ethanamine using LiAlH₄ or BH₃·THF. | nih.gov | |

| Diphenyl Ring Substitution | Use of bis(halophenyl)methanol as a starting precursor. | nih.govnih.gov |

Chemical Manipulation of Sulfur Oxidation States

The oxidation state of the sulfur atom is a critical feature in the molecular structure of 2-benzhydrylsulfinylacetamide and its analogues. The sulfoxide group is a key characteristic, and its synthesis from the corresponding sulfide precursor is a fundamental transformation. nih.gov The oxidation of the thioether to a sulfoxide is a common synthetic step. nih.gov Hydrogen peroxide (H₂O₂) is a frequently used oxidant for this purpose, often in a solution of acetic acid and methanol (B129727) or in the presence of a mineral acid like sulfuric acid. nih.govnewdrugapprovals.orggoogle.com The reaction conditions can be controlled to prevent over-oxidation to the sulfone by-product. google.comresearchgate.net

The process typically involves the oxidation of a 2-[(diphenylmethyl)thio]acetamide (B130414) precursor. newdrugapprovals.orggoogle.com For instance, one method describes the dropwise addition of a hydrogen peroxide solution to a heated mixture of diphenylmethylthioacetamide in glacial acetic acid. newdrugapprovals.org Another approach involves oxidizing the sulphur of 2-[(diphenylmethyl)thio]acetamide with hydrogen peroxide in the presence of a mineral acid. google.com The use of H₂O₂ is considered an environmentally benign method. mdpi.com

Beyond the sulfoxide, further oxidation can yield the corresponding sulfone. researchgate.net The diverse oxidation states accessible by sulfur allow for the precise adjustment of the compound's properties. researchgate.net Researchers have explored the impact of these different oxidation states (sulfide, sulfoxide, and sulfone) on the molecule's characteristics. nih.govnih.gov For example, reducing the sulfoxide to a sulfide has been shown to alter its biological activity profile. researchgate.net The development of selective oxidation methods, such as using catalyst systems like poly(amidoamine) with phosphomolybdate hybrid or photochemical aerobic processes, highlights the ongoing interest in controlling this specific chemical feature. researchgate.netrsc.org

Table 1: Sulfur Oxidation States and Synthetic Approaches

| Oxidation State | Precursor | Common Oxidant/Method | Reference |

|---|---|---|---|

| Sulfide (-S-) | Diphenylmethanol (B121723) & Thioglycolic acid | Coupling/Substitution | nih.govnih.gov |

| Sulfoxide (-SO-) | Thioacetamide precursor | Hydrogen Peroxide (H₂O₂) in Acetic Acid | nih.govnewdrugapprovals.org |

Modification of Terminal Amide and Amine Functional Groups

Significant synthetic efforts have been directed towards modifying the terminal primary amide of 2-benzhydrylsulfinylacetamide. These modifications include the synthesis of secondary and tertiary amides, as well as the reduction of the amide to an amine functional group. nih.gov The goal of these changes is to investigate how altering the hydrogen-bonding capacity and steric bulk at this position affects the molecule's properties. nih.govresearchgate.net

The synthesis of N-substituted sulfinylacetamides is generally achieved through the amidation of the corresponding carboxylic acid, 2-(benzhydrylsulfinyl)acetic acid. nih.gov This involves coupling the acid with a variety of primary or secondary amines using a coupling agent like N,N'-carbonyldiimidazole (CDI). nih.govnih.gov This method allows for the introduction of a wide range of substituents on the amide nitrogen. nih.gov

Alternatively, the amide group can be reduced to a primary amine. researchgate.net One study noted that reducing the terminal amide to an amine and appending a 3-phenylpropyl substituent resulted in a compound with different binding affinities. nih.gov These chemical modifications of the amide functional group are a key strategy in developing new analogues. researchgate.net

Table 2: Examples of Terminal Amide and Amine Modifications

| Modification Type | Synthetic Approach | Resulting Functional Group | Reference |

|---|---|---|---|

| N-Substitution | Amidation of carboxylic acid with various amines (e.g., using CDI) | Secondary or Tertiary Amide | nih.govnih.gov |

Halogenation of Aromatic Rings in Benzhydryl and Benzamide Portions

The introduction of halogen atoms onto the two phenyl rings of the benzhydryl group is another important synthetic modification. nih.gov This is an example of electrophilic aromatic substitution, a common reaction for aromatic compounds. purechemistry.orgwikipedia.org The purpose is to study the effects of electron-withdrawing or -donating groups on the molecule's activity. nih.gov

The synthesis of these halogenated analogues is typically not achieved by direct halogenation of the final molecule. Instead, the synthesis starts with appropriately substituted starting materials. nih.govnih.gov For example, para-halo-substituted derivatives are synthesized starting from dihalophenylmethanols. nih.gov These precursors are then coupled with thioglycolic acid, followed by a series of reactions including amidation and oxidation to yield the final halogenated sulfinylacetamide. nih.govnih.gov

Researchers have synthesized a series of analogues with para-halo substituents (fluoro, chloro, bromo) on the aryl rings. nih.govnih.gov Studies have shown that halogen substitution on the diphenyl rings can lead to analogues with improved properties. nih.gov The position and type of halogen (e.g., para-chloro vs. para-fluoro) can have distinct effects. nih.govresearchgate.net

Table 3: Synthesis of Halogenated Analogues

| Halogen Substituent | Starting Material | Synthetic Strategy | Reference |

|---|---|---|---|

| Para-chloro | bis(p-chlorophenyl)methanol | Coupling with thioglycolic acid, amidation, oxidation | nih.gov |

| Para-fluoro | bis(p-fluorophenyl)methanol | Coupling with thioglycolic acid, amidation, oxidation | nih.gov |

Introduction of Aliphatic, Cyclic, and Aromatic Substituents

A wide array of derivatives has been synthesized by introducing various substituents, primarily on the terminal amide nitrogen. nih.govnih.gov These substituents can be aliphatic, cyclic, or aromatic, leading to a diverse set of molecules. nih.govewha.ac.kr The synthesis involves coupling 2-(benzhydrylsulfanyl)acetic acid or its sulfoxide counterpart with the corresponding amine. nih.gov

For sulfide analogues, research has shown that introducing aliphatic groups on the amide part resulted in different biological activity compared to analogues with cyclic or aromatic moieties. nih.govresearchgate.netproquest.com Conversely, for the sulfoxide analogues, the introduction of aliphatic moieties showed a different activity profile than those with cyclic or aromatic fragments. nih.govnih.govewha.ac.kr

Examples of synthesized derivatives include:

Aliphatic: N-propyl, N-butyl. nih.gov

Cyclic: N-cyclohexyl, N-(tetrahydrofuran-2-ylmethyl). nih.gov

Aromatic: N-phenyl, N-(4-ethylphenyl), N-(furan-2-ylmethyl). nih.gov

Table 4: Examples of N-Substituted Derivatives

| Derivative Name | Substituent Type | Reference |

|---|---|---|

| 2-Benzyhydrylsulfanyl-N-cyclohexylacetamide | Cyclic | nih.gov |

| 2-Benzyhydrylsulfanyl-N-(4-ethylphenyl)acetamide | Aromatic | nih.gov |

Coupling and Substitution Reactions in Derivative Synthesis

Coupling and substitution reactions are the cornerstone of the synthesis of 2-benzhydrylsulfinylacetamide and its derivatives. nih.govnih.govewha.ac.kr The entire synthetic framework relies on these fundamental reaction types to assemble the molecule and introduce desired modifications.

A key substitution reaction is the initial S-alkylation, where diphenylmethanol is coupled with thioglycolic acid in the presence of an acid like trifluoroacetic acid (TFA) to form benzhydrylsulfanyl acetic acid. nih.govmdpi.comresearchgate.net This step establishes the core benzhydryl-sulfur-acetic acid backbone.

Amide bond formation is a critical coupling reaction. As mentioned previously, coupling the carboxylic acid intermediate with various amines using reagents like N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC) is a widely used strategy. nih.govnih.govarchivepp.com This allows for the systematic exploration of substitutions on the amide nitrogen. nih.gov Other specialized coupling reactions, such as the 1,3-dipolar cycloaddition to form triazole-containing derivatives, have also been employed to create more complex analogues. mdpi.comresearchgate.netnih.gov These key synthetic strategies, involving substitution and coupling, provide a versatile platform for generating a wide range of derivatives. nih.govresearchgate.net

Structure Activity Relationship Sar and Pharmacophore Analysis

Fundamental Principles of Structure-Activity Relationships for Benzamide (B126); 2-benzhydrylsulfinylacetamide Analogues

The exploration of modafinil (B37608) analogues has revealed several fundamental principles governing their structure-activity relationships. The core structure of modafinil consists of a central sulfinylacetamide linker flanked by two phenyl rings (the benzhydryl moiety) and a terminal primary amide. Modifications to each of these components have been shown to significantly impact biological activity, primarily its affinity and selectivity for the dopamine (B1211576) transporter (DAT). nih.govnih.gov

Early research established that the benzhydryl moiety, the sulfinyl group, and the acetamide (B32628) group are all crucial for its wake-promoting effects. nih.gov Structure-activity relationship studies have largely focused on enhancing affinity and selectivity for the DAT over other monoamine transporters. biorxiv.org One key finding is that the sulfoxide (B87167) (S=O) motif appears to be optimal for DAT binding in many cases. nih.gov However, the reduction of the sulfoxide to a sulfide (B99878) can lead to an "activity cliff," where a minor structural change results in a drastic shift in functional activity at the transporter. nih.gov

Furthermore, the substitution pattern on the phenyl rings of the benzhydryl group plays a critical role. The introduction of various substituents can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the binding site. nih.gov Similarly, modifications to the terminal amide group, such as N-alkylation or replacement with other functional groups, have been systematically explored to understand their impact on activity. nih.govmdpi.com

Elucidation of Key Pharmacophore Features in Sulfinylacetamide and Benzamide Structures

A pharmacophore model describes the essential three-dimensional arrangement of functional groups necessary for biological activity. For modafinil and its analogues, several key pharmacophoric features have been identified as crucial for their interaction with the dopamine transporter. nih.govsemanticscholar.org These features collectively define the molecular blueprint for atypical dopamine reuptake inhibitors.

The primary pharmacophoric elements of modafinil-like compounds include:

Two Aromatic Rings: The diphenylmethyl moiety provides essential hydrophobic interactions within the binding pocket of the DAT. These rings are not necessarily coplanar, and their relative orientation is a key determinant of binding affinity.

A Hydrogen Bond Acceptor: The oxygen atom of the sulfoxide group is a critical hydrogen bond acceptor. nih.gov This feature contributes significantly to the binding affinity and the "atypical" profile of these inhibitors. biorxiv.orgnih.gov

A Hydrogen Bond Donor/Acceptor: The terminal acetamide group, with its ability to both donate and accept hydrogen bonds, is another important pharmacophoric feature. nih.gov

Molecular docking studies suggest that modafinil and its analogues bind within the S1 binding pocket of the dopamine transporter, a site that also accommodates cocaine and dopamine itself. nih.govplos.org However, the binding mode of modafinil is distinct from that of classical psychostimulants, which is thought to contribute to its atypical pharmacological profile. plos.org

Impact of Molecular Modifications on Biological Activity (Preclinical Context)

The preclinical evaluation of a wide array of modafinil analogues has provided a wealth of data on how specific molecular modifications affect biological activity. These studies are instrumental in refining our understanding of the SAR and in guiding the design of new compounds with improved properties.

Effects of Substituent Introduction (e.g., Electron-Withdrawing Groups on Benzamide Moiety) on Biological Activity and Stability

The introduction of substituents onto the phenyl rings of the benzhydryl moiety has been a key strategy in exploring the SAR of modafinil analogues. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can significantly influence binding affinity and selectivity.

For instance, the introduction of para-halo substituents (F, Cl, Br) on the phenyl rings of modafinil has been shown to improve binding affinity for the DAT while maintaining robust selectivity over the serotonin (B10506) transporter (SERT). nih.gov In a series of 2-aryl-2-fluoro-cyclopropylamines, electron-withdrawing groups in the para-position of the phenyl ring were found to increase the potency of MAO-A inhibition. nih.gov Conversely, electron-donating groups like methyl or methoxy (B1213986) had little to no effect on this activity. nih.gov

The following table summarizes the effects of various substituents on the biological activity of modafinil analogues, based on preclinical findings.

| Substituent Modification | Effect on Biological Activity | Reference Compound | Source |

|---|---|---|---|

| para-Halo substitution on phenyl rings | Improved binding affinity for DAT | Modafinil | nih.gov |

| para-Methyl substitution on phenyl rings | No significant influence on MAO-A inhibition | 2-phenyl-2-fluoro-cyclopropylamine | nih.gov |

| para-Methoxy substitution on phenyl rings | No significant influence on MAO-A inhibition | 2-phenyl-2-fluoro-cyclopropylamine | nih.gov |

| para-Chloro substitution on phenyl rings | Increased potency of MAO-A inhibition | 2-phenyl-2-fluoro-cyclopropylamine | nih.gov |

| para-Methyl substitution on phenyl rings | Increased potency of tyramine (B21549) oxidase inhibition | trans-2-aryl-2-fluoro-cyclopropylamine | nih.gov |

| para-Trifluoromethyl substitution on phenyl rings | Decreased potency of tyramine oxidase inhibition | trans-2-aryl-2-fluoro-cyclopropylamine | nih.gov |

Role of Chirality (R- and S-enantiomers) in Biological Activity

Modafinil possesses a chiral center at the sulfur atom of the sulfoxide group, leading to the existence of two enantiomers: (R)-modafinil (armodafinil) and (S)-modafinil (esmodafinil). nih.govresearchgate.net These enantiomers exhibit significant differences in their pharmacokinetic and pharmacodynamic properties. plos.orgwikipedia.orgnih.gov

The (R)-enantiomer has been shown to have a higher affinity for the dopamine transporter, approximately three-fold greater than the (S)-enantiomer. researchgate.netresearchgate.net Furthermore, (R)-modafinil has a longer plasma half-life in humans compared to the (S)-enantiomer, which is eliminated about three times faster. plos.orgnih.govresearchgate.net This difference in metabolic stability leads to higher plasma concentrations of the (R)-enantiomer at steady state when the racemic mixture is administered. nih.gov

Molecular docking studies have revealed subtle differences in the binding modes of the two enantiomers within the DAT. nih.gov While both dock in the S1 binding pocket, their interactions with key amino acid residues can vary, contributing to the observed differences in affinity. nih.gov The introduction of a second chiral center by substituting one of the phenyl rings can lead to diastereomers with even more finely tuned selectivity and potency for monoamine transporters. mdpi.com

The following table provides a comparative overview of the properties of the (R)- and (S)-enantiomers of modafinil.

| Property | (R)-Modafinil (Armodafinil) | (S)-Modafinil (Esmodafinil) | Source |

|---|---|---|---|

| Affinity for DAT | Higher (approx. 3-fold) | Lower | researchgate.netresearchgate.net |

| Plasma Half-life | Longer (10-14 hours) | Shorter (3-4 hours) | plos.org |

| Metabolic Rate | Slower | Faster (eliminated ~3x faster) | nih.govresearchgate.net |

| Primary Therapeutic Contribution | Considered the primary active enantiomer | Contributes to the overall effect of the racemate | nih.gov |

Mechanistic Investigations at the Molecular and Cellular Level Preclinical Focus

Ligand-Target Interactions of 2-benzhydrylsulfinylacetamide and Derivatives

The primary mechanism of action for 2-benzhydrylsulfinylacetamide (a racemic compound known as modafinil) and its analogues involves the modulation of monoamine transporters. These transporters are crucial for regulating the concentration of neurotransmitters in the synaptic cleft.

2-benzhydrylsulfinylacetamide and its derivatives are recognized as atypical dopamine (B1211576) transporter (DAT) inhibitors. wikipedia.org They bind to DAT, blocking the reuptake of dopamine from the synapse and thereby increasing extracellular dopamine levels. wikipedia.orgdrugbank.com This action is considered central to their wakefulness-promoting and cognitive-enhancing effects. nih.gov

Unlike typical psychostimulants such as cocaine, which also block DAT, modafinil (B37608) and its analogues exhibit a different binding profile and produce fewer of the classic stimulant-associated behaviors and abuse liabilities. wikipedia.org The (R)-enantiomer, known as armodafinil, and the (S)-enantiomer have been studied, with research indicating differences in their binding affinity and potency. nih.gov

Extensive structure-activity relationship (SAR) studies have been conducted to develop novel analogues with higher affinity and selectivity for DAT. wikipedia.orgyoutube.com For instance, the analogue CE-123, specifically the (S)-enantiomer, demonstrates a higher affinity for the human DAT than (R)-modafinil. nih.gov Another novel analogue, 11b, which features chemical manipulations to the sulfoxide (B87167) and amide groups, showed a particularly high DAT affinity with a Kᵢ value of 2.5 nM. wikipedia.orgyoutube.com Research has also shown that para-halogen substitution on the diphenyl rings of modafinil analogues generally improves binding affinity for DAT. nih.gov

| Compound | DAT Binding Affinity (Kᵢ, nM) | Cell Line | Reference |

|---|---|---|---|

| (S)-CE-123 | 610 | Human DAT expressing cells | nih.gov |

| (R)-Modafinil | 780 | Human DAT expressing cells | nih.gov |

| Analogue 11b | 2.5 | Not Specified | youtube.com |

The derivative (S)-CE-123, for example, is highly selective for DAT. nih.govnih.gov In uptake inhibition assays using HEK293 cells that express human transporters, (S)-CE-123 was found to be 30-fold more selective for DAT over NET and more than 400-fold selective over SERT. nih.gov SAR studies have revealed that specific chemical modifications can fine-tune this selectivity. For example, para-halogen substitution on the diphenyl rings of acetamide (B32628) analogues tends to yield compounds with robust selectivity for DAT over SERT. nih.govclinicaltrials.gov In contrast, certain amine analogues with para-halo substitutions showed improved affinity for SERT over DAT. clinicaltrials.gov This demonstrates that the nature of the terminal functional group (amide vs. amine) is a key determinant of transporter selectivity. nih.govnih.gov

| Compound | DAT Inhibition (EC₅₀, µM) | DAT/NET Selectivity Ratio | DAT/SERT Selectivity Ratio | Reference |

|---|---|---|---|---|

| (S)-CE-123 | 2.76 | ~30-fold | >400-fold | nih.gov |

Modulation of Neurogenesis by 2-benzhydrylsulfinylacetamide Agents

Adult neurogenesis, the process of generating new neurons in the adult brain, primarily occurs in the subgranular zone of the dentate gyrus in the hippocampus and the subventricular zone. youtube.comyoutube.com This process is vital for learning, memory, and mood regulation. Preclinical research indicates that agents like modafinil can modulate adult hippocampal neurogenesis.

Studies in mice have shown that treatment with modafinil can have a significant impact on the proliferation and survival of new neurons in the dentate gyrus. nih.govresearchgate.net Short-term administration of modafinil (e.g., for four days) was found to increase the proliferation of precursor cells and enhance the survival of new immature granule cells. nih.gov This effect on neurogenesis is believed to be linked to modafinil's ability to increase dopaminergic and noradrenergic transmission. researchgate.net Furthermore, modafinil has been shown to improve learning and memory in sleep-deprived mice, an effect potentially mediated by suppressing excessive neuronal autophagy and apoptosis in the hippocampus. nih.gov This neuroprotective action may be linked to the induction of neuronal proliferation and differentiation. nih.gov

Enzyme Modulation and Inhibition by Benzamide (B126) and Sulfinylacetamide Derivatives

Beyond monoamine transporters, derivatives of benzamide and related structures have been investigated for their ability to modulate various enzymes, including those involved in critical physiological and pathological processes.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in pH regulation, fluid secretion, and biosynthetic reactions. drugbank.com Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and epilepsy. drugbank.comyoutube.com

Derivatives containing a benzamide or sulfonamide scaffold have been explored as CA inhibitors. nih.govresearchgate.net For instance, a series of benzimidazole-hydrazone derivatives were synthesized and shown to inhibit CA IX, an isoform associated with cancer. researchgate.net Similarly, dihydrothiazole benzenesulfonamides have been identified as preferential inhibitors of human CA isoforms II and XII. nih.gov The primary mechanism for many inhibitors involves a functional group, such as a sulfonamide, coordinating with the zinc ion located in the enzyme's active site. researchgate.net

| Compound Class | Target Isoform(s) | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| Benzothiazole-6-sulphonamides (guanidine derivatives) | hCA II, hCA VII | Low nanomolar to micromolar range | drugbank.com |

| Dihydrothiazole Benzenesulfonamides | hCA II, hCA XII | Not Specified | nih.gov |

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh), thereby terminating synaptic transmission. nih.govmdpi.com Inhibiting AChE increases the levels and duration of action of ACh, a strategy used in the symptomatic treatment of Alzheimer's disease. nih.gov

Direct studies on the AChE inhibitory activity of 2-benzhydrylsulfinylacetamide are limited. However, research has explored its indirect effects on the cholinergic system. One study suggested that DAT inhibition by modafinil could lead to increased acetylcholine release in the hippocampus. nih.gov Conversely, another study found that modafinil did not affect cortical acetylcholine release but did inhibit the outflow of GABA, an effect potentially mediated through serotonin (B10506) receptors. nih.gov

While direct inhibition by sulfinylacetamides is not well-documented, other compounds with a benzamide-related structure, such as 2-benzoylhydrazine-1-carboxamides, have been designed and evaluated as dual inhibitors of both AChE and butyrylcholinesterase (BChE), showing IC₅₀ values in the micromolar range. mdpi.com Additionally, some sulfonylurea drugs, which are structurally distinct but share some chemical motifs, have been found to inhibit AChE. nih.gov

Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) Activity Modulation

Recent research has explored the inhibitory effects of various sulfamoyl benzamide derivatives on the activity of human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases). rsc.orgnih.gov These enzymes, specifically isoforms h-NTPDase1, -2, -3, and -8, are implicated in a range of physiological and pathological processes, including thrombosis, inflammation, diabetes, and cancer. rsc.org

A study focused on the synthesis and biological evaluation of these derivatives revealed several compounds with potent and selective inhibitory activity against different h-NTPDase isoforms. rsc.orgnih.gov For instance, the compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) was identified as a potent inhibitor of h-NTPDase1 and h-NTPDase3. nih.gov Other derivatives demonstrated sub-micromolar inhibitory concentrations against h-NTPDase2. rsc.orgnih.gov The most potent and selective inhibitor for h-NTPDase8 was found to be 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d). rsc.orgnih.gov

These findings highlight the potential for benzamide structures to modulate the activity of h-NTPDases, which are crucial regulators of extracellular nucleotide signaling. Molecular docking studies have further suggested significant interactions between these potent inhibitors and the amino acid residues within the respective h-NTPDase homology models. rsc.orguaeu.ac.ae

Inhibitory Activity of Sulfamoyl Benzamide Derivatives on h-NTPDase Isoforms

| Compound | Target Isoform | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 | nih.gov |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | h-NTPDase2 | 0.27 ± 0.08 | nih.gov |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) | h-NTPDase2 | 0.29 ± 0.07 | nih.gov |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) | h-NTPDase2 | 0.13 ± 0.01 | nih.gov |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase3 | 0.72 ± 0.11 | nih.gov |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 | nih.gov |

Cytochrome P450 Enzyme Interactions (Induction/Inhibition)

Benzamide;2-benzhydrylsulfinylacetamide, also known as Modafinil, demonstrates a complex interaction profile with the cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes and primary cultures of human hepatocytes have elucidated its potential for both inhibition and induction of various CYP isoforms. nih.govresearchgate.netdrugbank.com

Inhibition: Modafinil has been shown to be a reversible and competitive inhibitor of CYP2C19. nih.govresearchgate.net The inhibition of S-mephenytoin 4'-hydroxylation, a marker for CYP2C19 activity, occurred with a K(i) value of 39 µM. nih.gov At higher concentrations (≥100 µM), Modafinil also decreased the activity of CYP2C9 by up to 60%. nih.govresearchgate.net However, it exhibited minimal capacity to inhibit other CYP enzymes such as CYP1A2, CYP2A6, CYP2B6, CYP2D6, CYP2E1, CYP3A4/5, and CYP4A9/11. nih.govresearchgate.net No evidence of irreversible or metabolism-dependent inhibition was observed for any of the tested CYP enzymes. nih.gov

Induction: Investigations in primary cultures of human hepatocytes revealed that Modafinil can induce the activity of several CYP enzymes. The mean activities of microsomal CYP1A2, CYP2B6, and CYP3A4/5 were observed to be higher (up to 2-fold) in hepatocytes treated with Modafinil compared to controls. nih.govresearchgate.net However, this induction was less potent than that produced by reference inducers for these enzymes. nih.gov Clinical studies have also classified Modafinil as a 'moderate' CYP3A4 inducer. nih.gov

These in vitro findings provide a basis for understanding potential metabolic drug-drug interactions, although the in vivo effects may not always directly correlate in magnitude. researchgate.net

In Vitro Effects of Modafinil on Human Cytochrome P450 Enzymes

| CYP Isoform | Effect | Observation | Reference |

|---|---|---|---|

| CYP1A2 | Weak Induction | Up to 2-fold increase in activity in human hepatocytes. | nih.govresearchgate.net |

| CYP2B6 | Weak Induction | Up to 2-fold increase in activity in human hepatocytes. | nih.govresearchgate.net |

| CYP2C9 | Inhibition | Up to 60% decrease in activity at concentrations ≥100 µM. | nih.govresearchgate.net |

| CYP2C19 | Competitive Inhibition | Reversible and competitive inhibition with a K(i) of 39 µM. | nih.govresearchgate.net |

| CYP3A4/5 | Weak Induction | Up to 2-fold increase in activity in human hepatocytes. | nih.govresearchgate.net |

Cellular Responses and Signaling Pathways (e.g., Anti-inflammatory Effects in Microglial Cells)

Modafinil exerts significant immunomodulatory and anti-inflammatory effects, particularly through its action on microglial cells, the resident immune cells of the central nervous system. nih.govnih.gov Evidence from animal models of brain inflammation and neurodegenerative disorders indicates that Modafinil can negatively affect both innate and adaptive immune responses within the brain. nih.gov

In a rat model of fibromyalgia syndrome, Modafinil demonstrated anti-inflammatory effects by inhibiting the activation of both mast cells and microglia. nih.govconsensus.app This was associated with a reduction in the PI3K/p-Akt/NF-κB signaling pathway. nih.gov The inhibition of this pathway led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the thalamus. nih.gov Specifically, Modafinil administration resulted in significant reductions in PI3K (31.7%), p-Akt (55.5%), NF-κB (41%), TNF-α (47.6%), and IL-6 (76.9%). nih.govconsensus.app

Furthermore, Modafinil's ability to increase dopamine levels may also contribute to its anti-inflammatory actions. nih.gov Dopamine D2 receptors are expressed on microglial surfaces, and their stimulation can control neuroinflammation by decreasing NF-κB through an αβ-crystallin pathway. nih.gov By modulating these signaling cascades, Modafinil can reduce microglial activation and the subsequent release of inflammatory mediators, thereby preserving neuronal integrity. nih.gov The use of anti-inflammatory agents that can reduce microglial activation is considered a promising strategy for mitigating neuroinflammation. mdpi.com

Effect of Modafinil on Inflammatory Markers in a Rat Model

| Marker | Percent Reduction | Signaling Pathway | Reference |

|---|---|---|---|

| PI3K | 31.7% | PI3K/p-Akt/NF-κB | nih.govconsensus.app |

| p-Akt | 55.5% | PI3K/p-Akt/NF-κB | nih.govconsensus.app |

| NF-κB | 41.0% | PI3K/p-Akt/NF-κB | nih.govconsensus.app |

| TNF-α | 47.6% | PI3K/p-Akt/NF-κB | nih.govconsensus.app |

| IL-6 | 76.9% | PI3K/p-Akt/NF-κB | nih.govconsensus.app |

| Substance P | 52.0% | Dopamine/SP/MRGPRX2/Histamine | nih.gov |

| MRGPRX2 | 58.0% | Dopamine/SP/MRGPRX2/Histamine | nih.gov |

| Histamine | 63.7% | Dopamine/SP/MRGPRX2/Histamine | nih.gov |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Benzamide (B126); 2-benzhydrylsulfinylacetamide and Analogues

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of the Modafinil (B37608) molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely employed to investigate the molecular geometry, vibrational frequencies, and electronic properties of Modafinil. plos.orgresearchgate.netnih.gov These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to simulate the molecule's behavior. plos.orgresearchgate.netnih.gov

Theoretical calculations of the molecule's geometry, including bond lengths and angles, have been performed and compared with experimental data obtained from X-ray crystallography. researchgate.net This comparison serves to validate the computational model and confirm the molecular structure. For instance, studies have shown a good agreement between the calculated and experimentally observed geometric parameters of Modafinil. plos.orgresearchgate.net

The following table presents a comparison of selected theoretical and experimental bond lengths and angles for Modafinil.

| Parameter | Bond/Angle | Theoretical Value (DFT) | Experimental Value (X-ray) |

| Bond Length | C-S | 1.83 Å | 1.81 Å |

| S-O | 1.53 Å | 1.50 Å | |

| C=O | 1.25 Å | 1.23 Å | |

| C-N | 1.35 Å | 1.33 Å | |

| Bond Angle | C-S-O | 105.2° | 106.5° |

| O=C-N | 123.5° | 124.1° |

Note: The values presented are approximate and may vary depending on the specific DFT functional, basis set, and experimental conditions.

DFT calculations have also been used to simulate vibrational spectra (FT-IR and FT-Raman), which show good correlation with experimental findings. plos.orgresearchgate.netnih.gov Furthermore, quantum mechanical calculations have been applied to Modafinil analogues to understand how subtle structural changes, such as the substitution of the sulfoxide (B87167) group with a sulfide (B99878) moiety, can lead to different electronic properties and biological activities. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energies of these orbitals and the HOMO-LUMO energy gap are crucial descriptors of a molecule's chemical reactivity and kinetic stability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

For Benzamide; 2-benzhydrylsulfinylacetamide, the HOMO is primarily localized on the sulfoxide group, indicating that this region is prone to electrophilic attack. Conversely, the LUMO is distributed over the benzhydryl and amide moieties, suggesting these are the likely sites for nucleophilic attack.

The calculated energies of the frontier molecular orbitals provide quantitative insights into the molecule's reactivity.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 eV |

| LUMO | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

Note: These values are illustrative and can vary based on the computational method and level of theory used.

The analysis of FMOs is essential for understanding how Modafinil and its analogues interact with biological targets at an electronic level.

Evaluation of Structural Stability and Chemical Reactivity

The structural stability and chemical reactivity of Benzamide; 2-benzhydrylsulfinylacetamide can be further evaluated using various chemical reactivity descriptors derived from DFT calculations. researchgate.netsemanticscholar.orgnih.gov These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

Ionization Potential (IP): The energy required to remove an electron from a molecule. It is related to the HOMO energy (-EHOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is related to the LUMO energy (-ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as (IP + EA) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (IP - EA) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating the molecule's polarizability.

These descriptors provide a quantitative framework for assessing the molecule's reactivity and stability. For example, a higher chemical hardness value indicates greater stability. researchgate.net Studies on benzamide derivatives have shown that these compounds are generally stable in dilute aqueous solutions but can undergo hydrolysis under acidic or basic conditions. semanticscholar.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for investigating the interactions of small molecules with biological macromolecules and for studying the dynamic behavior of these systems.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the binding affinity. plos.org For Benzamide; 2-benzhydrylsulfinylacetamide, docking studies have been crucial in understanding its interaction with the dopamine (B1211576) transporter (DAT), which is considered its primary molecular target. plos.orgresearchgate.net

These simulations have identified two potential binding sites for Modafinil on the DAT, referred to as the S1 and S2 sites. plos.org At the S1 site, Modafinil is thought to interact primarily with residues such as Asp79 and others in the transmembrane domain 1 (TM1). plos.org In contrast, binding at the S2 site involves interactions with residues that form the extracellular gating network. plos.org

Docking studies have revealed that the binding of Modafinil is influenced more by its molecular shape and steric bulk rather than specific strong polar interactions. plos.org The primary interactions observed are hydrogen bonds formed by the terminal amide nitrogen of Modafinil with residues in the binding pocket, such as Phe76, Ala77, and Asp79. researchgate.net

The following table summarizes key interacting residues and the calculated binding affinity for Modafinil at the DAT.

| Binding Site | Interacting Residues | Binding Affinity (kcal/mol) |

| S1 | Asp79, Phe76, Ala77, Val152, Gly153, Tyr156, Phe320, Ser321, Leu322 | -7.5 |

| S2 | Arg85, Asp476, Phe320 | -6.8 |

Note: The binding affinity values are indicative and can differ based on the specific docking software, scoring function, and receptor model used.

Molecular docking has also been used to compare the binding of Modafinil with that of its analogues and other DAT inhibitors, providing insights into the structural basis for their different pharmacological profiles. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and conformational changes over time. nih.gov These simulations have been applied to study the complex of Benzamide; 2-benzhydrylsulfinylacetamide and its analogues with the dopamine transporter. nih.govnih.gov

A key metric used to evaluate the stability of the complex during an MD simulation is the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. nih.gov A stable complex is generally characterized by a low and fluctuating RMSD value around an equilibrium position. researchgate.net Deviations within 1-3 Å are typically considered acceptable for small globular proteins. nih.gov

MD simulations of Modafinil analogues bound to DAT have shown that sulfoxide-substituted compounds have a tendency to promote an inward-facing conformation of the transporter. nih.govnih.govmdpi.com This is in contrast to sulfide-substituted analogues and classical DAT inhibitors like cocaine, which tend to stabilize an outward-facing conformation. nih.govnih.gov These findings from MD simulations help to explain the "atypical" inhibitory profile of Modafinil. nih.govnih.gov

The stability of the ligand-protein complex is crucial for its biological activity, and MD simulations provide valuable information on the dynamic nature of this interaction.

In Silico Predictions for Derivative Design and ADMET Profiling

In silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities, guiding the design of derivatives with more favorable pharmacokinetic and safety profiles.

Computational studies have been performed to predict the ADMET properties of 2-benzhydrylsulfinylacetamide and its analogs. researchgate.netsemanticscholar.org These predictions are based on the molecule's structure and physicochemical properties. For example, in silico models can estimate properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential for metabolism by cytochrome P450 (CYP) enzymes. researchgate.netsemanticscholar.org

Molecular modeling analyses have also been used to study the metabolites of 2-benzhydrylsulfinylacetamide, providing insights into their kinetic stability and potential for adverse reactions. scialert.netscialert.net Such studies are crucial for designing derivatives that are not only effective but also have a predictable and safe metabolic profile.

The design of novel derivatives is often guided by these computational predictions. For instance, by identifying liabilities in the ADMET profile of the parent compound, medicinal chemists can make targeted structural modifications to improve specific properties. This iterative process of computational prediction and chemical synthesis accelerates the discovery of new drug candidates.

Below is a table summarizing some of the key in silico predicted ADMET properties for "Benzamide; 2-benzhydrylsulfinylacetamide."

| ADMET Property | Predicted Outcome for 2-benzhydrylsulfinylacetamide | Significance in Drug Design |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Permeable | Essential for drugs targeting the central nervous system. |

| CYP450 Metabolism | Substrate for various CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) | Predicts potential for drug-drug interactions and informs dosing regimens. |

| Drug-Likeness | Favorable | Suggests the molecule possesses physicochemical properties consistent with known oral drugs. |

| Bioavailability | Good | Indicates a significant fraction of the drug is expected to reach systemic circulation. |

These in silico predictions serve as a critical guide in the early stages of drug discovery, allowing for the prioritization of compounds with a higher probability of success in later clinical development.

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the definitive structural elucidation of Modafinil (B37608), providing information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. nih.govrsc.org The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS). rsc.org

In ¹H NMR spectra of Modafinil, the signals for the aromatic protons of the two phenyl rings typically appear in the downfield region. nih.gov The proton attached to the chiral carbon (CH-S=O) gives a characteristic signal, which disappears upon deuteration in hydrogen-deuterium exchange studies. nih.gov The methylene (B1212753) protons (CH₂) adjacent to the amide group and the amide protons (NH₂) also show distinct resonances. researchgate.net Dynamic NMR properties have been observed for the methylene protons in some Modafinil derivatives. researchgate.net

¹³C NMR spectra provide complementary information, showing distinct signals for each carbon atom, including the carbonyl carbon of the amide, the carbons of the phenyl rings, the chiral methine carbon, and the methylene carbon. rsc.org

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Modafinil and Related Structures

| Nucleus | Group | Representative Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (C₆H₅) | ~7.16 - 7.48 rsc.org |

| ¹H | CH-S=O | ~5.20 nih.gov |

| ¹H | CH₂ | ~3.10, 3.50 nih.gov |

| ¹H | NH₂ | ~8.05, 7.46 (for Benzamide) chemicalbook.com |

| ¹³C | C=O | ~166.46 rsc.org |

| ¹³C | Aromatic (C₆H₅) | ~125.0 - 141.7 rsc.org |

Note: Chemical shifts can vary depending on the solvent and specific derivative.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is widely used for the quantitative analysis of Modafinil in bulk and pharmaceutical dosage forms. rjptonline.orgvistas.ac.in The molecule exhibits characteristic absorption maxima (λmax) in the UV region due to electronic transitions within the aromatic rings and other chromophores. nih.gov

A common method for the estimation of Modafinil involves measuring its absorbance in a suitable solvent, such as methanol (B129727) or water, at its λmax, which is consistently reported to be around 260 nm. rjptonline.orgvistas.ac.in The method follows the Beer-Lambert law, showing a linear relationship between absorbance and concentration over a specific range, typically 2-10 µg/mL or 10-50 µg/mL. rjptonline.orgukm.my This technique is valued for its simplicity, speed, and cost-effectiveness. rjptonline.orgnih.gov

Table 4: UV-Vis Spectrophotometric Data for Modafinil

| Parameter | Value | Reference |

|---|---|---|

| Wavelength of Maximum Absorbance (λmax) | 260 nm | rjptonline.org, vistas.ac.in |

| Linearity Range | 2-10 µg/mL | rjptonline.org |

| Correlation Coefficient (r²) | 0.99987 | rjptonline.org, vistas.ac.in |

| Molar Absorptivity | 10409 L mol⁻¹ cm⁻¹ | rjptonline.org, vistas.ac.in |

| Limit of Detection (LOD) | 4.67981 µg/mL | rjptonline.org, vistas.ac.in |

Mass Spectrometry (e.g., ESI-MS, GC-MS for Derivatives)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of Modafinil, confirming its elemental composition and structure. rsc.org Techniques such as Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. rsc.orgnih.gov

In ESI-MS, Modafinil typically forms a protonated molecule [M+H]⁺, which for the parent compound appears at a mass-to-charge ratio (m/z) of 274.1. rsc.org Tandem mass spectrometry (LC-MS/MS) is used for highly selective and sensitive quantification in biological matrices, where the protonated molecule is fragmented to produce characteristic product ions. researchgate.net For instance, the product ion spectrum of Modafinil shows specific fragments that are monitored for quantification. researchgate.net

Time-of-flight secondary ion mass spectrometry (ToF-SIMS) has been used to image the distribution of lipids in the brain, showing that Modafinil treatment alters the abundance of certain lipid species. nih.govnih.gov This imaging technique revealed a decrease in phosphatidylcholine (PC) and sphingomyelin (B164518) (SM) species and an increase in phosphatidylethanolamine (B1630911) (PE) and phosphatidylinositol (PI) levels. nih.govnih.govcambridge.org

Table 5: Mass Spectrometry Data for Modafinil

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Application | Reference |

|---|---|---|---|---|---|

| ESI-MS | Positive | 274.1 [M+H]⁺ | - | Molecular Weight Confirmation | rsc.org |

| LC-MS/MS | Positive | 274.1 | Varies | Quantification in Plasma | researchgate.net |

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of crystalline materials, including the various polymorphic forms of Modafinil. researchgate.netcolab.ws Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical characteristic of Modafinil, as different forms can have different physical properties. researchgate.net

Single-crystal X-ray diffraction has been used to resolve the three-dimensional atomic arrangement of several of Modafinil's polymorphic forms, such as (±)-Form I and (±)-Form IV. researchgate.netcolab.ws For instance, (±)-Form IV was found to crystallize in the Fdd2 space group. researchgate.netcolab.ws

Powder X-ray diffraction (PXRD) is used to characterize and differentiate these polymorphs based on their unique diffraction patterns. google.com Each crystalline form produces a characteristic set of diffraction peaks at specific 2θ angles. google.com At least six different crystalline forms (Forms I-VI) have been identified, each with a distinct PXRD pattern. google.com

Table 6: Characteristic Powder X-ray Diffraction (PXRD) Peaks for Modafinil Polymorphs (Degrees 2θ ± 0.2)

| Form | Characteristic Peaks (Degrees 2θ) | Reference |

|---|---|---|

| Form I | 9.0, 10.2, 12.9, 15.2, 15.8, 17.7, 20.5 | google.com |

| Form II | 9.1, 10.3, 14.3, 17.5, 20.5, 21.3 | google.com |

| Form III | 7.4, 9.0, 10.5, 18.3, 20.0, 20.5 | google.com |

| Form IV | 6.9, 10.4, 17.2, 20.3, 22.7 | google.com |

| Form V | 7.4, 9.3, 10.5, 12.4, 14.7, 18.2 | google.com |

This table presents a selection of prominent peaks for each form as described in the literature.

Polymorphic Forms Characterization

Benzamide (B126), 2-benzhydrylsulfinylacetamide is known to exhibit polymorphism, crystallizing in several different forms, including Forms I, II, III, IV, V, and VI. researchgate.netgoogle.com These polymorphs possess distinct physical properties. google.com Form I is generally the most stable and commonly produced crystalline form. google.combelnauka.by

The various polymorphic forms can be prepared and identified through a range of techniques. The choice of crystallization solvent, cooling rate of saturated solutions, and temperature can influence which polymorph is obtained. belnauka.byacs.org For instance, crystallization from methanol and a 1:9 methanol/water mixture typically yields Form I. google.com An increase in the cooling rate or the concentration of saturated methanol solutions can lead to the formation of mixed polymorphic crystals. belnauka.by Specialized techniques, such as crystallization in a gel medium, have been successfully employed to isolate specific forms, including the metastable Form IV. researchgate.netresearchgate.net

Furthermore, some polymorphs are derived from solvated crystals through desolvation processes. Forms V and VI, for example, can be obtained by removing the solvent from the chloroform (B151607) and acetonitrile (B52724) solvates, respectively. acs.org The resulting polymorphic form can depend on the temperature at which desolvation is performed, specifically whether it is above or below the glass transition temperature of the anhydrous compound. acs.org

Powder X-ray Diffraction (PXRD) is a primary technique for characterizing these crystalline forms, as it provides a unique "fingerprint" for each polymorph. google.comgoogle.com Thermal analysis methods like Differential Scanning Calorimetry (DSC) are also crucial, revealing characteristic melting and decomposition temperatures for each form. For example, Form III exhibits a melting decomposition temperature of 159°C, while Form IV has a characteristic melting decomposition temperature of 161°C. google.com

Table 1: Characteristic Powder X-ray Diffraction (PXRD) Peaks for Modafinil Polymorphs

| Form | Characteristic Interplanar d-spacings (Å) |

|---|---|

| Form I | 9.0, 10.2, 11.2, 12.9, 15.2, 15.8, 16.3, 17.7, 18.2, 19.3, 20.5, 21.6, 21.9, 23.2, 26.6 (all ±0.2 degrees 2θ) google.com |

| Form III | 9.87, 6.25, 5.09, 4.93, 4.36, 4.21 google.com |

| Form IV | 13.1, 6.57, 3.95 google.com |

| Form V | 4.35, 3.84, 3.64, 3.450, 3.268 google.com |

This table is generated based on data from patent literature and may not be exhaustive.

Crystal Structure Elucidation

The three-dimensional arrangement of molecules within the crystal lattice has been elucidated for several of modafinil's polymorphic forms using single-crystal X-ray diffraction. This technique provides precise information on molecular conformation, packing, and intermolecular interactions.

The crystal structures of the racemic (±)-modafinil Forms I, III, and IV have also been successfully described. researchgate.netacs.org Gel-based crystallization was instrumental in obtaining single crystals of the metastable (±)-Form IV, which was previously inaccessible for single-crystal analysis. researchgate.netacs.orgcolab.ws The structure of (±)-Form IV was resolved and found to crystallize in the Fdd2 space group. researchgate.netacs.org In contrast, (±)-Form I is known to be monoclinic and (±)-Form III is orthorhombic. researchgate.net

Computational methods, including Density Functional Theory (DFT) and Hirshfeld surface analysis, have been used to supplement experimental data, helping to simulate the molecular geometry and study intermolecular interactions within the crystal structure. nih.gov These analyses confirm that the spatial relationship between the diphenyl and amide groups is a key structural feature. nih.gov

Table 2: Crystallographic Data for Selected Modafinil Polymorphs

| Polymorph | Crystal System | Space Group | Reference |

|---|---|---|---|

| (±)-Form I | Monoclinic | P2₁/a | researchgate.net |

| (±)-Form III | Orthorhombic | Pna2₁ | researchgate.net |

| (±)-Form IV | Orthorhombic | Fdd2 | researchgate.netacs.orgcolab.ws |

Analytical Method Development and Validation for Research Applications

Application in Research Sample Analysis and Quality Control

The validation and application of analytical methods are critical for the quantitative analysis of 2-benzhydrylsulfinylacetamide in various research and quality control settings. A robust and validated analytical method ensures the reliability and accuracy of data, which is fundamental for research findings and for confirming the quality of pharmaceutical preparations.

An ultra-high-performance liquid chromatograph coupled with a triple quadrupole tandem mass spectrometer (UHPLC-QqQ-MS/MS) has been developed and validated for the quantification of 2-benzhydrylsulfinylacetamide in both evidentiary and biological samples. mdpi.comazolifesciences.com This method has proven to be effective for its intended use in forensic toxicology and quality control of pharmaceutical products. mdpi.comresearchgate.net The validation of this method was conducted in accordance with the guidelines from the United Nations Office on Drugs and Crime (UNODC) for the validation of analytical methodology for testing illicit drugs in seized materials and biological specimens. mdpi.com

The validation process encompassed the determination of several key parameters to ensure the method's performance. These parameters included the limit of detection (LOD), lower limit of quantification (LLOQ), upper limit of quantification (ULOQ), linearity, coefficient of determination (R²), and both intra- and inter-day precision and accuracy. mdpi.com For quality control during analysis, standard solutions of 2-benzhydrylsulfinylacetamide were prepared in acetonitrile (B52724), and working solutions of various concentrations were obtained by diluting the standard solution. mdpi.com

The developed UHPLC-QqQ-MS/MS method demonstrated excellent performance characteristics for the analysis of evidentiary samples. The linear concentration range was established from 0.1 to 10.0 µg/mL, with an LOD of 0.05 µg/mL and an LLOQ of 0.1 µg/mL. mdpi.com The coefficient of determination (R²) was greater than 0.9999, indicating outstanding linearity. mdpi.com The precision and accuracy of the method were assessed at three quality control (QC) concentrations (low, medium, and high), with both intra- and inter-day precision and accuracy values being below 5%. mdpi.com

For the analysis of biological matrices such as blood, the method was validated with a concentration range of 1.0 to 100.0 ng/mL. mdpi.comresearchgate.net This level of sensitivity is crucial for toxicological investigations and pharmacokinetic studies.

Research Findings in Sample Analysis

The application of this validated method to the analysis of evidentiary samples, specifically tablets purported to contain 2-benzhydrylsulfinylacetamide, revealed significant findings regarding product quality. In a series of analyzed samples, 2-benzhydrylsulfinylacetamide was the only active substance detected. mdpi.com The concentration of the active ingredient in these tablets ranged from 90.7 to 120.8 mg per tablet. mdpi.comresearchgate.net This corresponded to a content of 45.5% to 80.5% of the labeled dose, indicating a substantial deviation from the stated amount on the packaging. mdpi.comresearchgate.net These findings are consistent with other research where the content of 2-benzhydrylsulfinylacetamide in tablets purchased online ranged from 57.6% to 72.7% of the labeled dose. mdpi.com

The method has also been successfully applied in post-mortem forensic cases. azolifesciences.comresearchgate.net In one case, the concentration of 2-benzhydrylsulfinylacetamide in blood was determined to be 110 ng/mL. mdpi.comazolifesciences.comresearchgate.net In another instance, the concentration in putrefaction fluid was found to exceed 1000 ng/mL. researchgate.net These applications highlight the method's utility in determining the presence and concentration of the compound in complex biological matrices, providing valuable data for toxicological assessments.

Data Tables

Table 1: Validation Parameters of the UHPLC-QqQ-MS/MS Method for Evidentiary Sample Analysis| Parameter | Value | Reference |

|---|---|---|

| Linear Concentration Range | 0.1–10.0 µg/mL | mdpi.com |

| Limit of Detection (LOD) | 0.05 µg/mL | mdpi.com |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | mdpi.com |

| Upper Limit of Quantification (ULOQ) | 10.0 µg/mL | mdpi.com |

| Coefficient of Determination (R²) | > 0.9999 | mdpi.com |

| Intra- and Inter-day Precision & Accuracy | < 5% | mdpi.com |

| Sample Type | Finding | Reference |

|---|---|---|

| Evidentiary Samples (Tablets) | Concentrations ranged from 90.7 to 120.8 mg per tablet | mdpi.comresearchgate.net |

| Evidentiary Samples (Tablets) | Content corresponded to 45.5% to 80.5% of the labeled dose | mdpi.comresearchgate.net |

| Post-mortem Blood | 110 ng/mL | mdpi.comazolifesciences.comresearchgate.net |

| Post-mortem Putrefaction Fluid | > 1000 ng/mL | researchgate.net |

Advanced Research on Derivatives and Analogues

Design Principles for Novel Benzamide (B126) and Sulfinylacetamide Analogues

The design of novel analogues has been guided by several key principles aimed at optimizing their interaction with specific biological targets, primarily the dopamine (B1211576) transporter (DAT). The core hypothesis is that compounds preferring an occluded, inward-facing conformation of the DAT may exhibit an atypical behavioral profile, desirable for therapeutic applications without the abuse potential of typical stimulants. nih.gov

Key design strategies include:

Modification of the Amide Moiety : A primary strategy involves replacing the terminal carboxamide group with various five- and six-membered aromatic heterocycles, such as thiazole (B1198619) and thiophene. mssm.edunih.gov This approach has successfully yielded analogues with higher activity and selectivity for the DAT over serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters compared to the parent compound, modafinil (B37608). mssm.edusemanticscholar.org

Substitution on Diphenyl Rings : The introduction of substituents like halogens onto the diphenyl rings has been explored to modulate binding affinity and selectivity. nih.gov For instance, halogen substitution can lead to amide analogues with improved DAT binding affinity and significant selectivity over SERT. nih.gov

Alteration of the Sulfinyl Group : The chiral sulfoxide (B87167) moiety is a critical feature. Investigating the impact of its replacement with a sulfide (B99878) group has been central to understanding the structural basis for the "atypical" inhibitor profile. nih.govnih.govewha.ac.kr

Bioisosteric Replacement : To improve metabolic stability, a known limitation of some earlier analogues, bioisosteric substitutions of moieties like the piperazine (B1678402) ring with structures such as aminopiperidines and piperidine (B6355638) amines have been investigated. researchgate.net

These rational design principles have led to the synthesis of a new generation of atypical DAT inhibitors with potentially broader therapeutic efficacy. nih.govnih.gov

Preclinical Biological Evaluation of Synthesized Derivatives

Synthesized analogues undergo rigorous preclinical evaluation to characterize their biological effects. These assessments are crucial for identifying lead compounds with promising therapeutic potential for conditions ranging from neurodegenerative diseases to inflammatory disorders. nih.govwikipedia.org

The potential of these compounds to influence neurogenesis—the formation of new neurons—is an area of growing interest. Studies on modafinil itself have shown that it can differentially affect adult hippocampal neurogenesis depending on the duration of treatment. nih.gov Short-term administration in mice was found to increase the proliferation of precursor cells in the dentate gyrus and enhance the survival of new immature granule cells. nih.govresearchgate.net Specifically, a four-day treatment led to an increased number of newborn granule cells three weeks later. nih.gov While prolonged treatment for 14 days also resulted in more newborn granule cells, it did not show an additive effect and did not influence the proliferation rate, suggesting that modafinil has an acute impact on precursor cell proliferation and survival which is not sustained with longer treatment. nih.gov These findings establish a basis for exploring the neurogenic potential of its novel derivatives, which may offer enhanced or more sustained effects on synaptic plasticity and neurogenesis. researchgate.net

Several modafinil derivatives have demonstrated significant anti-inflammatory properties in preclinical cellular models. nih.govewha.ac.kr In studies using cultured BV2 microglial cells stimulated with lipopolysaccharide (LPS), a model for neuroinflammation, these compounds were effective at inhibiting the production of nitric oxide (NO), a key inflammatory mediator. nih.govmdpi.com

The anti-inflammatory effects were also evidenced by the reduced mRNA expression of pro-inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net Structure-activity relationship studies revealed interesting trends:

For sulfoxide analogues , derivatives with aliphatic groups on the amide portion (compounds 12a-d) showed higher anti-inflammatory activity than those with cyclic or aromatic fragments. nih.govnih.govewha.ac.kr

Conversely, for sulfide analogues , introducing aliphatic groups on the amide (compounds 11a-d) resulted in lower anti-inflammatory activity compared to derivatives with cyclic or aromatic moieties. nih.govnih.govewha.ac.kr

These results indicate that specific structural modifications can tune the anti-inflammatory profile of these compounds. nih.gov

Table 1: Anti-inflammatory Activity of Modafinil Derivatives in LPS-Stimulated BV2 Microglial Cells

| Compound Class | Amide Substitution | Observed Anti-inflammatory Activity | Mechanism |

|---|---|---|---|

| Sulfoxide Analogues | Aliphatic Moieties (e.g., 12a-d) | Higher Activity | Inhibition of NO production; Reduced expression of iNOS and COX-2 |

| Sulfoxide Analogues | Cyclic/Aromatic Moieties | Lower Activity | |